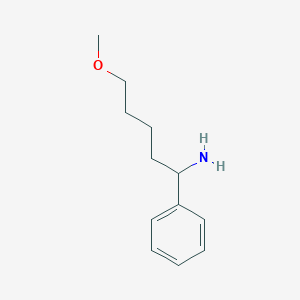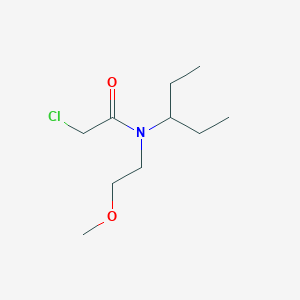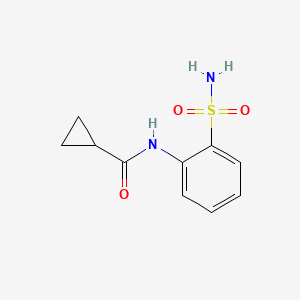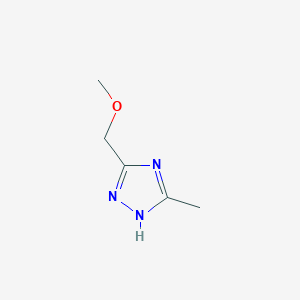
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid
Übersicht
Beschreibung
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid is a chemical compound with the CAS Number: 1000544-72-8 . It has a molecular weight of 218.18 . The IUPAC name for this compound is [4-methyl-3-(trifluoromethyl)phenyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9F3O2/c1-6-2-3-7(5-9(14)15)4-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature for this compound is room temperature, and it should be sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Chemical Derivatives and Biological Activity
Some derivatives of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid have been studied for their potential biological activity. For instance, various substituted methylamines, ethylamines, and acetic acids derived from 2-(4-substituted phenyl)thiophens show potential biological activities (Beaton, Chapman, Clarke, & Willis, 1976).
Thermal Behavior and Stability
Research on the thermal behavior and stability of compounds related to 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid, such as methyl esters of various carboxylic acids, indicates stability up to their fusion points and subsequent decomposition into several products including CO2, H2O, NH3, and CH3OH (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).
Synthesis and Catalytic Use
The compound has been utilized in the synthesis of complex molecules, such as 1,4-disubstituted 1,2,3-triazoles, which have shown potent agonist activities in specific assays (Ciocoiu, Nikolić, Nguyen, Thoresen, Aasen, & Hansen, 2010). Additionally, its derivatives have been used in the synthesis and reactions of various compounds, demonstrating the versatility of this molecule in organic synthesis (Gajdoš, Pavlíková, Bureš, & Krutošíková, 2005).
Crystal Structure Analysis
3,4-Diphenylpyrrole-2,5-dicarboxylic acid, a related compound, crystallizes as the acetic acid disolvate, revealing extensive hydrogen bonding involving the carboxylic acid functional groups, the amine group, and the acetic acid moieties (Prayzner, Ojadi, Golen, & Williard, 1996).
Synthesis of Novel Derivatives
Efforts in synthesizing novel derivatives of 2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid have been reported. These efforts include the creation of new esters and other compounds that have potential applications in various scientific fields (Acharyulu, Dubey, Reddy, Suresh, 2009).
Pharmaceutical Research
In pharmaceutical research, related compounds have been synthesized and tested for their anti-inflammatory and analgesic activities. Some compounds in this series showed promising results in specific tests (Terada, Naruto, Wachi, Tanaka, Iizuka, & Misaka, 1984).
Safety And Hazards
The safety information available indicates that this compound is potentially harmful. The hazard statements include H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . This suggests that exposure to this compound should be minimized and personal protective equipment should be used when handling it.
Eigenschaften
IUPAC Name |
2-[3-methyl-4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-4-7(5-9(14)15)2-3-8(6)10(11,12)13/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLRTRPNPKIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743149 | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1214360-33-4 | |
| Record name | [3-Methyl-4-(trifluoromethyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1427610.png)






![2-[(2,2-Difluoroethyl)amino]ethan-1-ol](/img/structure/B1427620.png)
![[1-(Ethylamino)cyclohexyl]methanol](/img/structure/B1427621.png)


![1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B1427629.png)
